1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S. It is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound, followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluoro and trifluoromethylthio groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted phenyl oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The fluoro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can lead to various biological effects, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)benzylamine
Uniqueness: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
ZNOCJDXJCAEYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC(F)(F)F)NN |
Origin of Product |
United States |
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